![molecular formula C36H29N7O4 B11927020 3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Janelia Fluor 549, Tetrazine is a yellow fluorescent dye that is widely used in scientific research. It is known for its high brightness and photostability, making it suitable for various imaging applications. The compound has an absorption maximum at 549 nm and an emission maximum at 571 nm, which allows it to be used in fluorescence microscopy and other imaging techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Janelia Fluor 549, Tetrazine is synthesized through a series of chemical reactions that involve the incorporation of a tetrazine reactive handleThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling process .
Industrial Production Methods
The industrial production of Janelia Fluor 549, Tetrazine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to ensure consistency and reliability of the dye for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Janelia Fluor 549, Tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron-demand Diels-Alder reaction with strained alkenes or alkynes. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions
The common reagents used in the reactions involving Janelia Fluor 549, Tetrazine include strained alkenes or alkynes, such as trans-cyclooctene. The reaction conditions typically involve mild temperatures and neutral pH, which are compatible with biological systems .
Major Products
The major products formed from the reactions of Janelia Fluor 549, Tetrazine are stable conjugates that retain the fluorescent properties of the dye. These conjugates can be used for various imaging and labeling applications in biological research .
Applications De Recherche Scientifique
Janelia Fluor 549, Tetrazine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the selective labeling of biomolecules.
Biology: Employed in fluorescence microscopy for imaging live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical techniques
Mécanisme D'action
The mechanism of action of Janelia Fluor 549, Tetrazine involves its ability to undergo click chemistry reactions with strained alkenes or alkynes. The tetrazine group reacts with these strained molecules to form stable conjugates, which can then be used for imaging and labeling purposes. The molecular targets and pathways involved in these reactions are primarily related to the specific biomolecules being labeled .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alexa Fluor 546
- Alexa Fluor 555
- BDY TMR-X
- Atto 550
- CF 555
- TAMRA
- Cyanine 3
Uniqueness
Janelia Fluor 549, Tetrazine stands out due to its high brightness, photostability, and compatibility with live-cell imaging. Its ability to undergo copper-free click chemistry makes it particularly useful for applications where copper ions could be detrimental to biological systems .
Propriétés
Formule moléculaire |
C36H29N7O4 |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate |
InChI |
InChI=1S/C36H29N7O4/c44-35(37-20-22-3-5-23(6-4-22)34-40-38-21-39-41-34)24-7-10-27(36(45)46)30(17-24)33-28-11-8-25(42-13-1-14-42)18-31(28)47-32-19-26(9-12-29(32)33)43-15-2-16-43/h3-12,17-19,21H,1-2,13-16,20H2,(H-,37,44,45,46) |
Clé InChI |
LNBOAGLYGHAAER-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



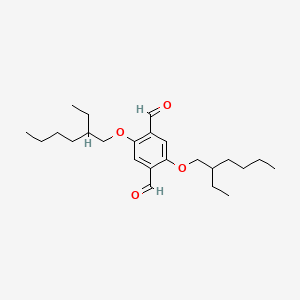
![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
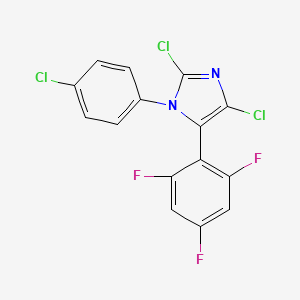

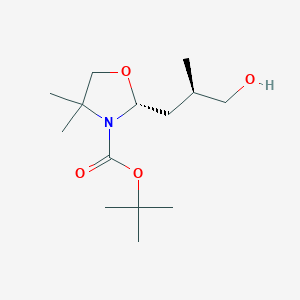
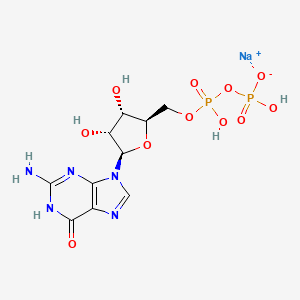
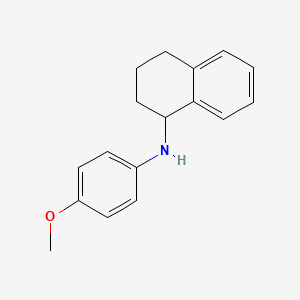
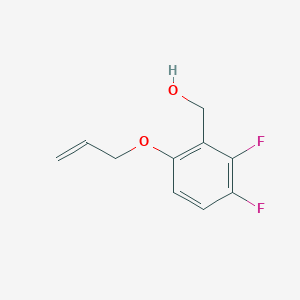
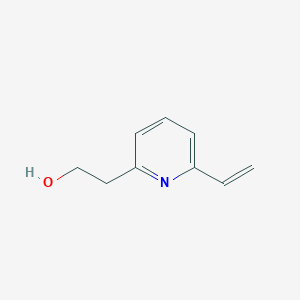
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

